Tert-butyl N-(4-hydroxyphenyl)-N-propylcarbamate
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Overview
Description
Tert-butyl N-(4-hydroxyphenyl)-N-propylcarbamate is an organic compound that features a tert-butyl group, a hydroxyphenyl group, and a propylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-hydroxyphenyl)-N-propylcarbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxyphenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4-hydroxyphenyl)-N-propylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
Tert-butyl N-(4-hydroxyphenyl)-N-propylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-hydroxyphenyl)-N-propylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The hydroxyphenyl group plays a crucial role in these interactions due to its ability to form hydrogen bonds and participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(4-hydroxyphenyl)carbamate: Lacks the propyl group, which may affect its reactivity and applications.
N-(4-hydroxyphenyl)-N-propylcarbamate: Lacks the tert-butyl group, which may influence its stability and solubility.
Uniqueness
Tert-butyl N-(4-hydroxyphenyl)-N-propylcarbamate is unique due to the presence of both the tert-butyl and propyl groups, which confer distinct chemical properties and potential applications. The combination of these groups enhances the compound’s stability, solubility, and reactivity, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
tert-butyl N-(4-hydroxyphenyl)-N-propylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-10-15(13(17)18-14(2,3)4)11-6-8-12(16)9-7-11/h6-9,16H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXWLUGMNCIXTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=C(C=C1)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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